![molecular formula C22H15BrN2 B13990723 4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group, a bromine atom, and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a bromobenzene derivative and a phenylboronic acid in the presence of a palladium catalyst.
Bromination: The biphenyl intermediate is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through a cyclization reaction. This can be achieved by reacting the brominated biphenyl intermediate with a suitable precursor, such as a nitrile or an amidine, under appropriate conditions.
Industrial Production Methods
Industrial production of 4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The biphenyl and pyrimidine rings can be further functionalized through coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states and functional groups.
Applications De Recherche Scientifique
4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological processes and interactions, particularly in the development of probes and sensors.
Industry: The compound can be used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors, enzymes, or proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug discovery, the compound may act as an inhibitor or activator of a particular enzyme or receptor, thereby influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1,1’-biphenyl: A derivative with a bromine atom, similar to the brominated intermediate in the synthesis of 4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine.
2-Phenylpyrimidine: A compound with a pyrimidine ring and a phenyl group, similar to the pyrimidine moiety in the target compound.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine is unique due to the combination of its biphenyl, bromine, and pyrimidine components. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry. The presence of the bromine atom allows for further functionalization, while the biphenyl and pyrimidine rings contribute to the compound’s stability and reactivity.
Propriétés
Formule moléculaire |
C22H15BrN2 |
|---|---|
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
4-bromo-2-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C22H15BrN2/c23-21-15-20(24-22(25-21)19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-15H |
Clé InChI |
QCHSGXQACPJINP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=NC(=N3)C4=CC=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


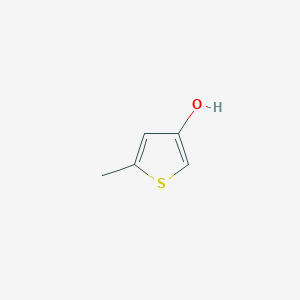
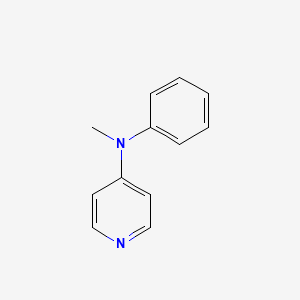
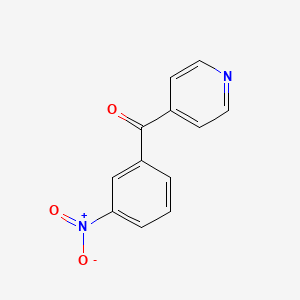
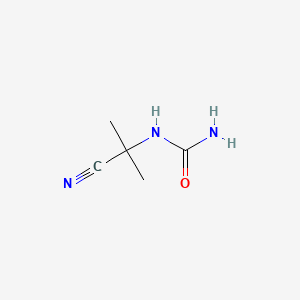

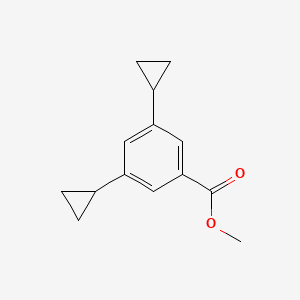
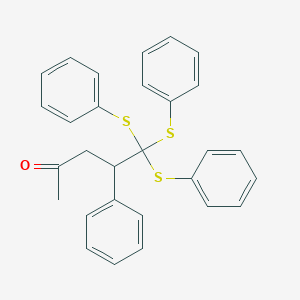
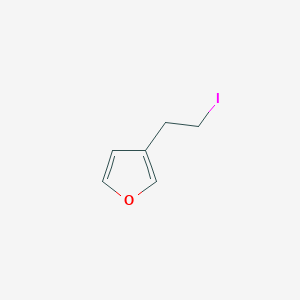

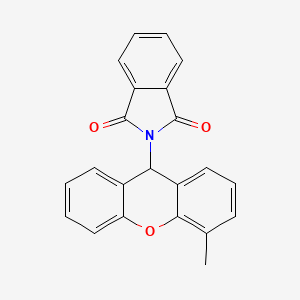


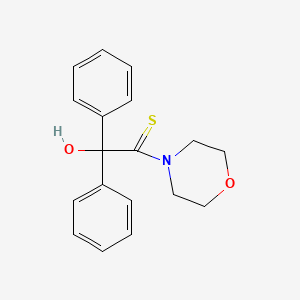
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
